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molecular formula C16H27N5 B8665687 N-(tert-Butyl)-2,6-di(pyrrolidin-1-yl)pyrimidin-4-amine CAS No. 157014-19-2

N-(tert-Butyl)-2,6-di(pyrrolidin-1-yl)pyrimidin-4-amine

Cat. No. B8665687
M. Wt: 289.42 g/mol
InChI Key: NWOWSSSKNVNXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05795986

Procedure details

A mixture of 21.7 g of t-butylamine in 100 mL of tetrahydrofuran is cooled to about -40° and treated over about 15 min with 170 mL of 1.6M n-butyllithium in hexane. The mixture is warmed to 0° for 2 hr, then recooled to -40° and treated over 30 min with a mixture of 25 g of 4-chloro-2, 6-di-1-pyrrolidinylpyrimidine and 50 mL of tetrahydrofuran. The mixture is allowed to warm to 20°-25° and is stirred for 16-18 hr. Water (50 mL) is then added and the mixture is concentrated under reduced pressure. The residue is partitioned between methylene chloride and aqueous 10% sodium bicarbonate. The organic phase is washed with saline, dried over anhydrous sodium sulfate and concentrated. Chromatography (silica gel, 5% ethyl acetate/hexane) gives the title compound, NMR (CDCl3) 4.78, 4.25, 3.53-3.49, 3.40, 1.93-1.86 and 1.41 6.
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].C([Li])CCC.Cl[C:12]1[CH:17]=[C:16]([N:18]2[CH2:22][CH2:21][CH2:20][CH2:19]2)[N:15]=[C:14]([N:23]2[CH2:27][CH2:26][CH2:25][CH2:24]2)[N:13]=1.O>O1CCCC1.CCCCCC>[C:1]([NH:5][C:12]1[CH:17]=[C:16]([N:18]2[CH2:22][CH2:21][CH2:20][CH2:19]2)[N:15]=[C:14]([N:23]2[CH2:27][CH2:26][CH2:25][CH2:24]2)[N:13]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
21.7 g
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
170 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)N1CCCC1)N1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 16-18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled to about -40°
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is warmed to 0° for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
recooled to -40°
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 20°-25°
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between methylene chloride and aqueous 10% sodium bicarbonate
WASH
Type
WASH
Details
The organic phase is washed with saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
17 (± 1) h
Name
Type
product
Smiles
C(C)(C)(C)NC1=NC(=NC(=C1)N1CCCC1)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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